C4 Chemotype Differentiation: 4-Amino Linkage vs. 4-Oxo Congener – Hydrogen-Bond Donor Capacity
The target compound incorporates a secondary amine (–NH–) at the C4 position connecting the pyrazolotriazine core to the ethyl glycinate side chain . This differs from the extensively reported 4-oxo-pyrazolotriazinone subclass (e.g., ethyl 2-(4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)-acetate) in which a carbonyl oxygen occupies the same topological position [1]. The 4-NH group provides one hydrogen-bond donor (HBD) that is absent in the 4-oxo series; the 4-oxo analogs possess only hydrogen-bond acceptor (HBA) functionality at this position. In kinase ATP-binding sites, the hinge region typically engages inhibitors through a donor-acceptor-donor motif, making the presence of an HBD at the C4 junction potentially critical for affinity [2]. No direct head-to-head kinase panel data are available in the public domain for this specific compound; the evidence presented is based on established structure-activity principles within the pyrazolotriazine class.
| Evidence Dimension | Hydrogen-bond donor count at C4 position |
|---|---|
| Target Compound Data | 1 HBD (secondary amine –NH–) |
| Comparator Or Baseline | Ethyl 2-(4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)-acetate: 0 HBD at C4 (carbonyl oxygen, HBA only) |
| Quantified Difference | Delta = 1 HBD; qualitative difference in hydrogen-bonding pharmacophore |
| Conditions | Structural comparison based on reported synthetic procedures (Gurenko et al., 2014; Khutova et al., 2013) |
Why This Matters
For kinase-targeted screening campaigns, the presence of an HBD at the C4 position may enable engagement of the kinase hinge that is sterically or electrostatically inaccessible to the 4-oxo series, potentially yielding distinct selectivity profiles.
- [1] Gurenko AO, Khutova BM, Klyuchko SV, Vasilenko AN, Brovarets VS. Synthesis of Novel Pyrazolo[3,4-d][1,2,3]Triazines. Chemistry of Heterocyclic Compounds. 2014;50(4):528–536. DOI: 10.1007/s10593-014-1503-6. View Source
- [2] Dyckman AJ, Li T, Pitt S, Zhang S, et al. Discovery of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(15):4633–4638. DOI: 10.1016/j.bmcl.2011.05.091. (PDB: 3S4Q). View Source
